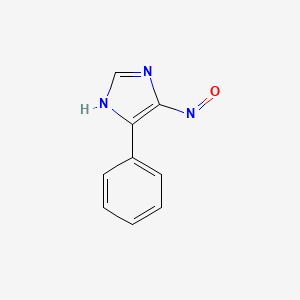
Dibromoacetic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibromoacetic anhydride is a chemical compound with the molecular formula C4H2Br2O3. It is an anhydride derivative of dibromoacetic acid and is known for its reactivity and utility in various chemical processes. This compound is of interest in both academic research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibromoacetic anhydride can be synthesized through the reaction of dibromoacetic acid with acetic anhydride. The reaction typically involves heating the mixture to facilitate the formation of the anhydride. Another method involves the use of thionyl chloride to convert dibromoacetic acid into its corresponding acyl chloride, which then reacts with a carboxylate anion to form the anhydride .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where dibromoacetic acid is treated with acetic anhydride under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dibromoacetic anhydride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: Reacts with nucleophiles such as water, alcohols, and amines to form dibromoacetic acid, esters, and amides, respectively.
Hydrolysis: Reacts with water to form dibromoacetic acid.
Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Water: For hydrolysis reactions.
Alcohols: For esterification reactions.
Amines: For amide formation.
Lithium Aluminum Hydride: For reduction reactions.
Major Products Formed
Dibromoacetic Acid: Formed through hydrolysis.
Esters: Formed through reaction with alcohols.
Amides: Formed through reaction with amines.
Primary Alcohols: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
Dibromoacetic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various dibromoacetyl derivatives.
Medicine: Investigated for its potential use in pharmaceutical synthesis and drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of dibromoacetic anhydride involves nucleophilic acyl substitution reactions. The compound’s carbonyl carbon is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic Anhydride: Similar in structure but lacks the bromine atoms.
Bromoacetic Acid: The parent acid of dibromoacetic anhydride.
Chloroacetic Anhydride: Similar in structure but contains chlorine atoms instead of bromine.
Uniqueness
This compound is unique due to the presence of two bromine atoms, which impart distinct reactivity and properties compared to other anhydrides. This makes it particularly useful in specific synthetic applications where bromine functionality is desired .
Eigenschaften
CAS-Nummer |
105822-47-7 |
|---|---|
Molekularformel |
C4H2Br4O3 |
Molekulargewicht |
417.67 g/mol |
IUPAC-Name |
(2,2-dibromoacetyl) 2,2-dibromoacetate |
InChI |
InChI=1S/C4H2Br4O3/c5-1(6)3(9)11-4(10)2(7)8/h1-2H |
InChI-Schlüssel |
VGCSPGQZLMQTHC-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)OC(=O)C(Br)Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


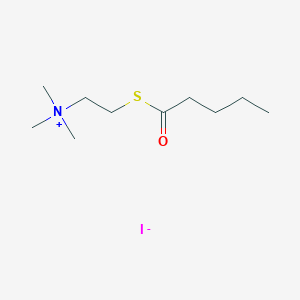

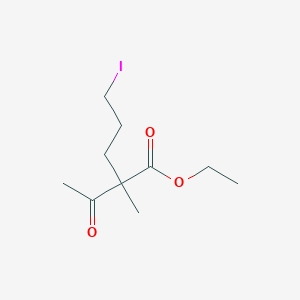

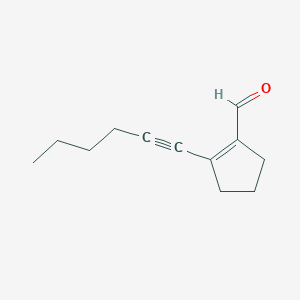
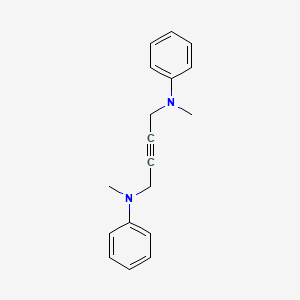
![Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B14326161.png)

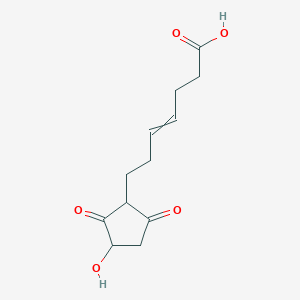
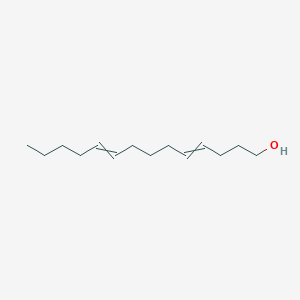


![2-bromo-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-N-methylacetamide](/img/structure/B14326177.png)
